3-Iodo-8-methyl-1-naphthoic acid is an organic compound that belongs to the class of naphthoic acids, characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 8th position of the naphthalene ring. Its molecular formula is , and it exhibits unique chemical properties due to these substituents. This compound is primarily utilized in organic synthesis and medicinal chemistry.
3-Iodo-8-methyl-1-naphthoic acid can be synthesized from its precursors, including 8-methyl-1-naphthoic acid, through halogenation reactions. The iodine substitution is often achieved using iodine or iodinating agents under specific reaction conditions.
This compound is classified as a halogenated aromatic carboxylic acid. It falls under the broader category of naphthoic acids, which are derivatives of naphthalene with carboxylic acid functional groups. Halogenated compounds like 3-iodo-8-methyl-1-naphthoic acid are significant in various chemical applications due to their reactivity and ability to participate in further chemical transformations.
The synthesis of 3-Iodo-8-methyl-1-naphthoic acid typically involves the following steps:
The iodination process can be optimized by controlling factors such as temperature, concentration of reagents, and reaction time to achieve high yields. For instance, using a solvent like dichloromethane can enhance solubility and reaction efficiency.
3-Iodo-8-methyl-1-naphthoic acid features a fused bicyclic structure typical of naphthalene derivatives. The molecular structure includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.10 g/mol |
| IUPAC Name | 3-Iodo-8-methyl-1-naphthoic acid |
| InChI | InChI=1S/C12H9IO2/c1-9(13)7-5-6-10(14)11(7)12(15)16/h5-6H,1H3 |
| Canonical SMILES | CCOC(=O)C1=C2C(=CC(=C1)[I])C=CC=C2 |
3-Iodo-8-methyl-1-naphthoic acid can undergo several types of chemical reactions:
The conditions for these reactions vary based on the desired product:
The mechanism of action for 3-Iodo-8-methyl-1-naphthoic acid largely depends on its functional groups:
The compound exhibits typical physical properties associated with aromatic carboxylic acids:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds like 3-Iodo-8-methyl-1-naphthoic acid.
3-Iodo-8-methyl-1-naphthoic acid has several applications in scientific research:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: